Product packaging for 2-Propanone, 1-(4-benzofuranyl)-(Cat. No.:CAS No. 286836-33-7)

2-Propanone, 1-(4-benzofuranyl)-

Cat. No.: B3423166
CAS No.: 286836-33-7
M. Wt: 174.20 g/mol
InChI Key: QOASYUORERLZBU-UHFFFAOYSA-N
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Description

Significance of Benzofuran-Containing Scaffolds in Modern Chemical Science

Benzofuran (B130515), a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is a cornerstone in the architecture of numerous biologically active natural and synthetic products. nih.govbohrium.com This structural motif is prized in medicinal chemistry for its ability to interact with a wide array of biological targets, leading to a diverse pharmacological profile. nih.govbohrium.comrsc.org Derivatives of benzofuran have demonstrated a remarkable breadth of activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govbohrium.comrsc.orgmdpi.com

The versatility of the benzofuran scaffold makes it a "privileged structure" in drug discovery, meaning it can serve as a template for the development of new therapeutic agents. taylorandfrancis.com Many clinically approved drugs incorporate the benzofuran moiety, highlighting its importance in pharmaceutical development. nih.govuq.edu.au Beyond pharmaceuticals, benzofuran derivatives are also finding applications in material science, such as in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com

Strategic Positioning of 2-Propanone, 1-(4-benzofuranyl)- within Benzofuran Chemistry

2-Propanone, 1-(4-benzofuranyl)- is strategically significant due to the specific placement of the propanone (acetone) group at the 4-position of the benzofuran ring. The substitution pattern on the benzofuran nucleus is crucial in determining the molecule's biological and chemical properties. The presence of a ketone functional group offers a reactive site for further chemical modifications, allowing for the synthesis of a diverse library of derivatives. This makes 2-Propanone, 1-(4-benzofuranyl)- a valuable intermediate for creating more complex molecules with potentially enhanced or novel biological activities. Recent research has highlighted the importance of C4-substituted benzofurans, with new synthetic methods being developed to access these specific isomers. acs.org

Historical Development and Evolution of Research on Related Benzofuran Ketones

The study of benzofuran chemistry dates back to the 19th century, with significant advancements in understanding its structure and reactivity occurring over the decades. ontosight.ai The synthesis of benzofuran ketones has been a long-standing area of interest, driven by their potential as precursors to pharmacologically active compounds. Early methods often involved reactions like the Friedel-Crafts acylation of benzofurans. nih.gov

Over time, more sophisticated and efficient synthetic strategies have been developed, including transition-metal-catalyzed cross-coupling reactions and intramolecular cyclizations. acs.orgnih.govnih.gov For instance, palladium- and copper-based catalysts have been instrumental in constructing the benzofuran ring system and introducing ketone functionalities. acs.orgnih.gov The evolution of these synthetic methodologies has enabled chemists to create a wide variety of benzofuran ketones with diverse substitution patterns, facilitating the exploration of their structure-activity relationships. Research has shown that the position and nature of substituents, such as an acetyl group at the 2-position, can be critical for biological activity. mdpi.com

Current Research Gaps and Future Perspectives for 2-Propanone, 1-(4-benzofuranyl)- Studies

Despite the growing interest in benzofuran chemistry, specific research on 2-Propanone, 1-(4-benzofuranyl)- remains relatively limited. A significant research gap exists in the comprehensive evaluation of its biological activity profile. While the broader class of benzofurans is known for its diverse pharmacological effects, the specific properties of this particular isomer are not well-documented.

Future research should focus on several key areas:

Synthesis and Derivatization: Developing more efficient and stereoselective synthetic routes to 2-Propanone, 1-(4-benzofuranyl)- and using it as a scaffold to create a library of novel derivatives.

Biological Screening: Conducting extensive in vitro and in vivo studies to explore its potential as an antimicrobial, anti-inflammatory, or anticancer agent, among other possibilities.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of 2-Propanone, 1-(4-benzofuranyl)- to understand how different functional groups influence its biological activity.

Material Science Applications: Investigating its potential use in the development of new functional materials, given the applications of other benzofuran derivatives in this field. numberanalytics.com

Addressing these research gaps will be crucial for unlocking the full potential of 2-Propanone, 1-(4-benzofuranyl)- and paving the way for its application in medicinal chemistry and material science. The development of new synthetic methods to create highly substituted benzofurans will be instrumental in this endeavor. medium.comrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B3423166 2-Propanone, 1-(4-benzofuranyl)- CAS No. 286836-33-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-benzofuran-4-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-8(12)7-9-3-2-4-11-10(9)5-6-13-11/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASYUORERLZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C2C=COC2=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286836-33-7
Record name 1-(1-benzofuran-4-yl)propan-2-one
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Synthetic Methodologies for 2 Propanone, 1 4 Benzofuranyl

Retrosynthetic Analysis of the 2-Propanone, 1-(4-benzofuranyl)- Core Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. leah4sci.com

Key Disconnections and Strategic Bond Formations

The core structure of 2-Propanone, 1-(4-benzofuranyl)- presents several opportunities for strategic bond disconnections. The most logical disconnection is the C-C bond between the benzofuran (B130515) ring and the propanone side chain. This leads to a benzofuran-based precursor and a three-carbon synthon for the propanone moiety.

Another key disconnection involves the formation of the benzofuran ring itself. This heterocyclic system can be constructed through various cyclization strategies, which will be discussed in later sections.

Identification of Precursor Molecules for Benzofuran and Propanone Moieties

Based on the retrosynthetic analysis, the key precursor molecules can be identified. For the propanone side chain, a suitable three-carbon electrophile or nucleophile is required. For the benzofuran moiety, a substituted phenol (B47542) or a related aromatic precursor is necessary.

Table 1: Potential Precursor Molecules

MoietyPrecursor TypeExample Precursors
PropanoneElectrophilicAcetone (B3395972), Propionyl chloride, Acetic anhydride
NucleophilicAcetone enolate, Organocuprates derived from acetone
BenzofuranPhenolic4-Hydroxybenzaldehyde, 4-Methoxyphenol
Other AromaticSubstituted benzene (B151609) derivatives amenable to cyclization

Established and Emerging Synthetic Routes to 2-Propanone, 1-(4-benzofuranyl)-

Several synthetic routes have been developed for the synthesis of benzofuran ketones. These methods often involve either the construction of the ketone onto a pre-existing benzofuran ring or the formation of the benzofuran ring from a ketone-containing precursor.

Friedel-Crafts Acylation Approaches to Benzofuran Ketones

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. In the context of synthesizing benzofuran ketones, this reaction can be applied to a benzofuran substrate.

The acylation of benzofuran can lead to a mixture of regioisomers. The position of acylation (C2, C3, C4, C5, C6, or C7) is influenced by the reaction conditions and the substitution pattern of the benzofuran ring. For instance, the Friedel-Crafts acylation of 2-phenylbenzofurans can result in mixtures of 3-aroylbenzofurans and their 4- and 6-regioisomers. researchgate.net The synthesis of 3-acylbenzofurans can be challenging due to low C2/C3 regioselectivity in Friedel-Crafts acylations. nih.gov

Table 2: Factors Influencing Regioselectivity in Benzofuran Acylation

FactorInfluence on Regioselectivity
Lewis Acid CatalystThe choice of Lewis acid (e.g., AlCl₃, SnCl₄) can affect the position of acylation.
SolventThe polarity and coordinating ability of the solvent can influence the reaction outcome.
TemperatureReaction temperature can play a role in determining the kinetic versus thermodynamic product distribution.
Substituents on Benzofuran RingElectron-donating or -withdrawing groups on the benzofuran ring direct the incoming acyl group to specific positions.

Cyclodehydration and Annulation Reactions for Benzofuran Ring Formation

An alternative and often more regioselective approach involves the construction of the benzofuran ring from an acyclic precursor that already contains the propanone moiety or a precursor to it.

Cyclodehydration of α-phenoxy ketones is a powerful method for preparing substituted benzofurans. researchgate.net This reaction can be promoted by reagents like Eaton's reagent (phosphorus pentoxide–methanesulfonic acid), providing access to 3-substituted or 2,3-disubstituted benzofurans under mild conditions. researchgate.net A one-step synthesis of benzofurans from phenols and α-haloketones promoted by titanium tetrachloride combines a Friedel-Crafts-like alkylation and intramolecular cyclodehydration. nih.govfao.org This method offers high regioselectivity, with the alkylation occurring preferentially at the less hindered position of the phenol. nih.gov

Another strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups to furnish benzofuranones, which can then be converted to substituted benzofurans. nsf.gov This method allows for precise control over the substitution pattern. nsf.gov

Role of Eaton's Reagent and Other Dehydrating Agents

Eaton's reagent, a mixture of phosphorus pentoxide and methanesulfonic acid, is a powerful and efficient dehydrating agent used for the cyclodehydration of α-phenoxy ketones to produce benzofurans. researchgate.netnih.gov This method offers a straightforward route to 3-substituted and 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones under mild conditions. researchgate.net The high reactivity and good fluidity of Eaton's reagent contribute to its effectiveness. researchgate.net While traditional methods might use reagents like polyphosphoric acid, Eaton's reagent is often preferred due to its lower viscosity and easier handling. nih.gov

The general mechanism involves the initial formation of an α-phenoxy ketone, which is then subjected to cyclodehydration. For instance, 2-phenoxy acetophenone (B1666503) can be cyclized to form 3-phenylbenzofuran. researchgate.net The reaction conditions can be optimized, and in some cases, the reaction proceeds efficiently at room temperature without the need for additional solvents. nih.gov

It is important to note that the reaction conditions, such as temperature, can sometimes influence the product distribution, potentially leading to isomeric byproducts. researchgate.net

Transition Metal-Catalyzed Syntheses of 2-Propanone, 1-(4-benzofuranyl)- Related Structures

Transition metal catalysis has become a cornerstone in the synthesis of benzofurans, offering high efficiency, selectivity, and functional group tolerance. nih.gov Various metals, including palladium, copper, iron, and ruthenium, have been employed to construct the benzofuran core through different mechanistic pathways.

Other palladium-catalyzed methods include:

C-H activation/oxidation tandem reactions: This approach allows for the synthesis of benzofurans from 2-hydroxystyrenes and iodobenzenes. rsc.org

Intramolecular oxidative cyclization: This method provides another route to the benzofuran ring system. researchgate.net

Enolate arylation: A one-pot synthesis utilizing palladium-catalyzed enolate arylation demonstrates broad substrate scope for producing differentially substituted benzofurans. organic-chemistry.org

Aryl-furanylation of alkenes: This novel method leads to benzofuran-containing 3,3-disubstituted oxindoles. acs.org

The choice of ligands, bases, and solvents can significantly impact the outcome of these reactions. nih.gov

Non-precious metals like iron and copper have gained prominence as catalysts for benzofuran synthesis due to their lower cost and toxicity. nih.govacs.org These catalysts are particularly effective in promoting intramolecular C-O bond formation. nih.govacs.orgnih.gov

One-pot processes have been developed that utilize iron(III)-catalyzed regioselective halogenation of an aryl ring, followed by either iron- or copper-catalyzed O-arylation to form the benzofuran structure. nih.govacs.orgnih.gov This approach has been successfully applied to the synthesis of various structural analogues, including naturally occurring benzofurans. nih.govacs.orgnih.gov

Key aspects of these catalytic systems include:

The ability of iron(III) to catalyze both the halogenation and cyclization steps. nih.govacs.org

The effectiveness of even trace amounts (ppm levels) of copper in catalyzing the intramolecular O-arylation. nih.govacs.org

Copper-catalyzed dehydrogenative C-H/O-H coupling reactions provide another route to fused benzofuran systems. rsc.org

Ruthenium-based catalysts have been employed in the synthesis of benzofuran derivatives through aerobic oxidation and annulation reactions. For example, substituted alkynes and methoxy-substituted hydroxy-benzoic acids can be reacted in the presence of a ruthenium catalyst to form benzofuran structures. nih.gov Ruthenium catalysts are also effective in the aerobic oxidation of alcohols, a transformation that can be relevant in multi-step syntheses of complex benzofuran-containing molecules. nih.gov

Multi-Component and One-Pot Reactions for 2-Propanone, 1-(4-benzofuranyl)- Derivatives

Multi-component and one-pot reactions are highly desirable in organic synthesis as they increase efficiency by reducing the number of synthetic steps, purification procedures, and waste generation. nih.govtandfonline.com Several such strategies have been developed for the synthesis of benzofuran derivatives.

Examples include:

Three-component Strecker-type reactions: This method has been used to synthesize benzofuran derivatives from a hydroxy-isopropenyl-benzofuranone, primary amines, and trimethylsilyl (B98337) cyanide. tandfonline.com

One-pot heteroannulation of benzoquinones: Acetic acid catalysis can be used for the one-pot synthesis of benzofurans from benzoquinone derivatives. dtu.dk

Palladium and copper co-catalyzed five-component reactions: A Ugi-azide multicomponent reaction coupled with an intramolecular cyclization has been used to synthesize highly substituted tetrazole-benzofuran hybrids. rsc.org

Transition-metal-free one-pot synthesis: Benzofuran derivatives can be synthesized via a Smiles rearrangement at room temperature, offering a green and efficient method. nih.gov

These one-pot procedures often combine several bond-forming events in a single operation, leading to the rapid construction of complex molecular architectures. rsc.org

Green Chemistry Principles in the Synthesis of 2-Propanone, 1-(4-benzofuranyl)-

The principles of green chemistry are increasingly being applied to the synthesis of benzofurans to develop more environmentally benign processes. nih.gov Key aspects of green chemistry in this context include:

Use of Catalysis: The use of catalysts, particularly recyclable ones like palladium nanoparticles, minimizes waste and increases atom economy. thieme-connect.comelsevier.es

Benign Solvents: Efforts are made to replace hazardous organic solvents with greener alternatives like water, 2-propanol, or acetone, or to conduct reactions under solvent-free conditions. nih.govelsevier.es

Energy Efficiency: Conducting reactions at room temperature and without the need for vigorous stirring reduces energy consumption. elsevier.es

Atom Economy: Multi-component and one-pot reactions are inherently greener as they maximize the incorporation of starting materials into the final product. tandfonline.com

Use of Safer Reagents: The development of transition-metal-free synthetic routes contributes to safer and more sustainable chemical processes. nih.gov

An example of a green synthetic approach is the palladium-catalyzed Sonogashira coupling reaction for benzofuran synthesis, where the use of benign solvents and low catalyst loadings has been demonstrated. elsevier.esresearchgate.net

Mechanistic Investigations of 2-Propanone, 1-(4-benzofuranyl)- Synthetic Pathways

Understanding the reaction mechanisms, transient intermediates, and energy profiles is fundamental to optimizing the synthesis of 2-propanone, 1-(4-benzofuranyl)-.

Elucidation of Reaction Intermediates

The synthesis of 2-propanone, 1-(4-benzofuranyl)- often proceeds via electrophilic acylation of benzofuran. In this process, the reaction of benzofuran with an acylating agent like chloroacetone (B47974) in the presence of a Lewis acid catalyst is a common route. A critical reaction intermediate formed during this process is a sigma complex, also known as an arenium ion. This intermediate results from the electrophilic attack on the electron-rich benzofuran ring, predominantly at the C4 position. The relative stability of the sigma complex at this position compared to others dictates the regioselectivity of the reaction.

Another synthetic approach involves the palladium-catalyzed coupling of a benzofuran derivative with an enolate. For instance, the reaction of 4-bromobenzofuran (B139882) with the potassium enolate of acetone, facilitated by a palladium catalyst and a specialized ligand like Josiphos, proceeds through organometallic intermediates. In this pathway, an oxidative addition of the palladium complex to the 4-bromobenzofuran is a key initial step, forming a benzofuranyl-palladium species. Subsequent transmetalation with the potassium enolate and reductive elimination yields the final product. The characterization of these transient organopalladium intermediates is crucial for understanding the catalytic cycle.

Transition State Analysis in Key Steps of 2-Propanone, 1-(4-benzofuranyl)- Formation

Transition state analysis, largely performed through computational methods such as Density Functional Theory (DFT), provides insight into the energetics of the key synthetic steps. For the Friedel-Crafts acylation of benzofuran, the rate-determining step is the formation of the sigma complex. Computational studies can model the energy barriers for the electrophilic attack at different positions of the benzofuran ring. These analyses often show that the transition state leading to the 4-substituted product is energetically more favorable than those leading to substitution at other positions, thus explaining the observed regioselectivity.

In palladium-catalyzed cross-coupling reactions, the reductive elimination step is often crucial and subject to transition state analysis. The geometry and energy of the transition state for the formation of the C-C bond between the benzofuranyl group and the propanone moiety from the organopalladium intermediate can be modeled. These studies help in understanding how the choice of ligand and reaction conditions influences the efficiency of this key bond-forming step.

Kinetic Studies of Optimal Synthetic Procedures

Kinetic studies are performed to understand the rates of reaction and to optimize conditions such as temperature, concentration, and catalyst loading. For the synthesis of 2-propanone, 1-(4-benzofuranyl)-, these studies can involve monitoring the disappearance of reactants and the appearance of the product over time, often using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

By analyzing the data, a rate law for the reaction can be determined. For example, in a palladium-catalyzed coupling reaction, the reaction rate may show a first-order dependence on the concentration of the palladium catalyst and 4-bromobenzofuran, and a zero-order dependence on the acetone enolate concentration under certain conditions. This information is vital for process optimization, enabling chemists to select the most efficient conditions to maximize yield and minimize reaction time.

Purification and Isolation Strategies for 2-Propanone, 1-(4-benzofuranyl)-

Obtaining high-purity 2-propanone, 1-(4-benzofuranyl)- from a crude reaction mixture necessitates effective purification and isolation techniques.

Chromatographic Techniques (e.g., Column Chromatography, HPLC)

Column chromatography is a standard and effective method for the purification of 2-propanone, 1-(4-benzofuranyl)-. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, is passed through the column to move the compounds. For the separation of this benzofuran derivative, a gradient of solvents, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent like ethyl acetate, is used. This allows for the separation of the desired product from starting materials, byproducts, and residual catalyst.

High-Performance Liquid Chromatography (HPLC) provides higher resolution and can be used for both analytical purity checks and preparative isolation. Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is commonly employed for compounds of this nature.

Table 1: Example Chromatographic Conditions for Purification

TechniqueStationary PhaseMobile Phase/EluentDetection
Column Chromatography Silica GelHexane/Ethyl Acetate GradientThin-Layer Chromatography (TLC) with UV light
Preparative HPLC C18-functionalized SilicaAcetonitrile/Water GradientUV Detector (e.g., at 254 nm)

Crystallization and Recrystallization Methods

Crystallization is a powerful technique for the final purification of solid compounds like 2-propanone, 1-(4-benzofuranyl)-. Following chromatographic purification, recrystallization can be employed to achieve high purity. This process involves dissolving the compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor.

The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at its boiling point but poorly at lower temperatures. Common solvents for recrystallizing aromatic ketones include alcohols like ethanol (B145695) or isopropanol, or solvent mixtures such as ethyl acetate/hexane. The purity of the resulting crystals is typically assessed by measuring their melting point and through spectroscopic analysis.

Chemical Transformations and Reactivity of 2 Propanone, 1 4 Benzofuranyl

Reactions Involving the Ketone Functionality of 2-Propanone, 1-(4-benzofuranyl)-

The ketone group, with its electrophilic carbonyl carbon and adjacent alpha-hydrogens, is the site of numerous transformations, including nucleophilic additions, oxidations, reductions, and rearrangements.

The carbonyl carbon in 2-Propanone, 1-(4-benzofuranyl)-, is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond at the carbonyl carbon and the conversion of the C=O pi bond into a tetrahedral alkoxide intermediate. masterorganicchemistry.comlibretexts.org Depending on the nucleophile's basicity, this addition can be reversible or irreversible. masterorganicchemistry.com

Strong nucleophiles like organometallic reagents (e.g., Grignard or organolithium reagents) add irreversibly in what is termed a 1,2-addition. makingmolecules.com Weaker nucleophiles, such as amines or cyanide, often participate in reversible additions. wikipedia.org In the presence of an acid catalyst, neutral nucleophiles like water or alcohols can also add to the carbonyl. libretexts.org

Condensation reactions, such as the aldol (B89426) condensation, are also possible due to the presence of enolizable protons on the methyl group adjacent to the carbonyl. In a reaction with aldehydes that lack alpha-hydrogens, like benzaldehyde (B42025) derivatives, 2-Propanone, 1-(4-benzofuranyl)- can form α,β-unsaturated ketones, analogous to chalcones. nih.gov

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

Reaction TypeReagent(s)General Product TypeKey Principle
Cyanohydrin FormationHCN, KCNCyanohydrinNucleophilic addition of cyanide ion to the carbonyl carbon. masterorganicchemistry.com
Grignard ReactionR-MgX (e.g., CH₃MgBr)Tertiary AlcoholIrreversible 1,2-addition of an alkyl/aryl group. makingmolecules.com
Aldol CondensationAldehyde (e.g., Benzaldehyde), Base or Acid Catalystα,β-Unsaturated KetoneCondensation involving the enolizable protons of the ketone. nih.gov
Imine/Enamine FormationPrimary/Secondary Amine, Acid CatalystImine or EnamineAddition of a neutral amine nucleophile followed by dehydration. pressbooks.pub

While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions using strong oxidizing agents like hot alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org This oxidative cleavage would break the carbon-carbon bonds adjacent to the carbonyl group. For 2-Propanone, 1-(4-benzofuranyl)-, this would likely lead to the formation of benzofuran-4-acetic acid and carbon dioxide.

A more synthetically relevant oxidation involving ketone structures is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxyacid (e.g., m-CPBA) or other peroxides like Oxone. wiley-vch.demdma.ch The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbon atoms. The migratory aptitude of the groups attached to the carbonyl dictates the regiochemical outcome. In the case of 2-Propanone, 1-(4-benzofuranyl)-, the benzofuranylmethyl group has a higher migratory aptitude than the methyl group, leading to the formation of (4-benzofuranyl)methyl acetate.

Table 2: Oxidation Reactions of the Ketone Moiety

Reaction TypeReagent(s)Predicted Product for 2-Propanone, 1-(4-benzofuranyl)-
Oxidative CleavageKMnO₄, heat, baseBenzofuran-4-acetic acid
Baeyer-Villiger Oxidationm-CPBA or Oxone(4-Benzofuranyl)methyl acetate

Ketones are readily reduced to secondary alcohols. chemguide.co.ukchemguide.co.uk This transformation can be achieved using various reducing agents, most commonly complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or the more reactive lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate which is then protonated by a solvent or during acidic workup to yield the alcohol. libretexts.org

For 2-Propanone, 1-(4-benzofuranyl)-, reduction with these reagents would yield the corresponding secondary alcohol, 1-(4-benzofuranyl)propan-2-ol. chemguide.co.uklibretexts.org Sodium borohydride reductions are typically performed in protic solvents like methanol (B129727) or ethanol (B145695), while the more powerful LiAlH₄ requires anhydrous ether solvents due to its violent reaction with water and alcohols. chemguide.co.uk Catalytic hydrogenation can also be used, though it often requires more forcing conditions (higher pressure and temperature) than the reduction of alkenes. msu.edu

Table 3: Common Reagents for Ketone Reduction

Reducing AgentTypical SolventProduct
Sodium Borohydride (NaBH₄)Methanol, Ethanol, Water1-(4-Benzofuranyl)propan-2-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF (anhydrous)1-(4-Benzofuranyl)propan-2-ol
Hydrogen (H₂) with Metal CatalystPt, Pd, or Ni1-(4-Benzofuranyl)propan-2-ol

While 2-Propanone, 1-(4-benzofuranyl)- itself does not directly undergo the Wolff rearrangement, its diazo ketone analogue is a key substrate for this reaction. The Wolff rearrangement is a transformation of an α-diazocarbonyl compound into a ketene (B1206846), which occurs upon thermolysis, photolysis, or metal catalysis (often with silver salts). wikipedia.orgorganic-chemistry.org This reaction proceeds with the loss of dinitrogen gas and a 1,2-rearrangement. wikipedia.orglibretexts.org

To generate the required substrate, 2-Propanone, 1-(4-benzofuranyl)- could first be α-brominated and then reacted with a hydrazine (B178648) to form a hydrazone, which is subsequently oxidized to the diazo compound. Alternatively, the corresponding carboxylic acid, (4-benzofuranyl)acetic acid, could be converted to its acid chloride and reacted with diazomethane (B1218177) in an Arndt-Eistert synthesis, which incorporates a Wolff rearrangement step. chem-station.com

The resulting ketene intermediate is highly reactive and can be trapped by various nucleophiles. organic-chemistry.org For instance, in the presence of water, it forms a carboxylic acid; with alcohols, it yields an ester; and with amines, it produces an amide. wikipedia.org This sequence effectively results in a one-carbon homologation of the starting material. organic-chemistry.org

Table 4: Wolff Rearrangement and Subsequent Reactions

ReactantConditionsIntermediateTrapping NucleophileFinal Product
Diazo analogue of 2-Propanone, 1-(4-benzofuranyl)-Heat, Light (hν), or Ag₂OKeteneWater (H₂O)2-(4-Benzofuranyl)propanoic acid
Alcohol (R-OH)Alkyl 2-(4-benzofuranyl)propanoate
Amine (R-NH₂)N-Alkyl-2-(4-benzofuranyl)propanamide

Reactions at the Benzofuran (B130515) Moiety of 2-Propanone, 1-(4-benzofuranyl)-

The benzofuran ring is an aromatic system that can undergo electrophilic substitution. The position of substitution is directed by the combined electronic effects of the fused furan (B31954) ring and the substituent on the benzene (B151609) ring.

Electrophilic aromatic substitution (EAS) involves the reaction of an aromatic ring with an electrophile, leading to the replacement of a hydrogen atom. uci.edumsu.edu The mechanism typically involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by deprotonation to restore aromaticity. msu.edu

In 2-Propanone, 1-(4-benzofuranyl)-, the benzene ring is substituted at position 4 with a propan-2-one group and is fused to a furan ring at positions 3a and 7a. The furan oxygen, through its lone pairs, acts as a powerful activating group, donating electron density to the aromatic system via resonance. The propanone group, however, is a deactivating group due to the electron-withdrawing nature of the carbonyl, which pulls electron density from the ring via induction and resonance. youtube.com

The directing effects are determined by the stability of the carbocation intermediate. The furan oxygen strongly directs electrophilic attack to the positions ortho and para to it. In the context of the benzofuran system, this typically favors positions 2 and 3 on the furan ring and positions 5 and 7 on the benzene ring. The acetylmethyl group at position 4 is a meta-director. uci.edu The most likely positions for substitution would be at C-5 or C-7, as these are ortho/para to the activating furan oxygen and are not sterically hindered. Substitution at C-3 on the furan ring is also a common pathway in benzofuran chemistry. The precise outcome would depend on the specific electrophile and reaction conditions.

Table 5: Common Electrophilic Aromatic Substitution Reactions

ReactionReagent(s)ElectrophilePotential Product(s)
HalogenationBr₂, FeBr₃ or Cl₂, AlCl₃Br⁺ or Cl⁺1-(5-Bromo-4-benzofuranyl)-2-propanone or 1-(7-Bromo-4-benzofuranyl)-2-propanone
NitrationHNO₃, H₂SO₄NO₂⁺1-(5-Nitro-4-benzofuranyl)-2-propanone or 1-(7-Nitro-4-benzofuranyl)-2-propanone
SulfonationFuming H₂SO₄SO₃4-(2-Oxopropyl)benzofuran-5-sulfonic acid or 4-(2-Oxopropyl)benzofuran-7-sulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺1-(5-Acyl-4-benzofuranyl)-2-propanone or 1-(7-Acyl-4-benzofuranyl)-2-propanone

Functionalization and Derivatization of the Benzofuran Core

The benzofuran nucleus within 2-Propanone, 1-(4-benzofuranyl)- is susceptible to various functionalization and derivatization reactions, primarily through electrophilic substitution, though nucleophilic and metal-mediated pathways are also significant. These transformations allow for the introduction of a wide array of substituents, paving the way for the synthesis of novel derivatives with potentially unique chemical and biological properties. nih.govresearchgate.net

Electrophilic substitution reactions on the benzofuran ring are common, with the position of substitution being directed by the existing substituents. nih.gov Halogenation, for instance, can introduce bromine, chlorine, or fluorine atoms onto the benzofuran core, which can significantly influence the molecule's biological activity. nih.gov The electron-donating nature of the furan oxygen atom generally directs electrophilic attack to the 2- and 3-positions of the furan ring. However, the presence and nature of other substituents on the benzene ring can alter this regioselectivity.

The derivatization of benzofurans is a key strategy in medicinal chemistry to explore structure-activity relationships. nih.gov For example, the introduction of different functional groups at various positions of the benzofuran scaffold has been shown to modulate anticancer and other biological activities. nih.gov While specific derivatization studies on 2-Propanone, 1-(4-benzofuranyl)- are not extensively documented in the reviewed literature, the general principles of benzofuran chemistry suggest that the ketone-bearing side chain would influence the reactivity and regioselectivity of derivatization reactions.

Table 1: Illustrative Examples of Benzofuran Core Functionalization

Reaction TypeReagents and ConditionsProduct TypeReference
BrominationN-Bromosuccinimide (NBS), CCl4Brominated benzofuran nih.gov
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, baseArylated benzofuran nih.gov
NitrationHNO3, H2SO4NitrobenzofuranGeneral Aromatic Chemistry
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl3)Acylated benzofuranGeneral Aromatic Chemistry

Note: This table provides general examples of benzofuran functionalization. Specific outcomes for 2-Propanone, 1-(4-benzofuranyl)- would depend on the precise reaction conditions and the directing effects of the existing substituents.

Cycloaddition and Annulation Reactions Involving 2-Propanone, 1-(4-benzofuranyl)-

The benzofuran ring system can participate in cycloaddition reactions, acting as either the diene or dienophile component, leading to the formation of complex polycyclic structures. nih.govorganic-chemistry.org These reactions are powerful tools for constructing new ring systems fused to the benzofuran core.

In normal electron demand Diels-Alder reactions, electron-poor benzofurans can act as dienophiles, reacting with electron-rich dienes. nih.gov The 2,3-double bond of the furan ring is typically the reactive site. nih.gov Conversely, in inverse electron demand Diels-Alder reactions, electron-rich benzofurans can serve as the diene component. The reactivity of 2-Propanone, 1-(4-benzofuranyl)- in such reactions would be influenced by the electronic nature of the 4-substituted benzofuran ring.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a feature of benzofuran chemistry. These can be achieved through various strategies, including intramolecular cyclizations of suitably functionalized benzofuran precursors. While specific cycloaddition or annulation reactions involving 2-Propanone, 1-(4-benzofuranyl)- are not detailed in the surveyed literature, its potential to undergo such transformations is inherent to its benzofuran structure.

Table 2: Examples of Cycloaddition Reactions in Benzofuran Systems

Reaction TypeReactantsProduct TypeReference
[4+2] Cycloaddition (Diels-Alder)Benzofuran derivative (as dienophile), dieneTricyclic heterocycle nih.gov
[4+2] Cycloaddition (Diels-Alder)Furan derivative (as diene), dienophileBicyclic adduct mdpi.com
[3+2] CycloadditionBenzofuran derivative, 1,3-dipoleFused heterocyclic systemGeneral Heterocyclic Chemistry

Note: This table illustrates the types of cycloaddition reactions benzofurans can undergo. The specific reactivity of 2-Propanone, 1-(4-benzofuranyl)- would need to be experimentally determined.

Metal-Mediated and Organocatalytic Transformations of 2-Propanone, 1-(4-benzofuranyl)-

Transition metal catalysis and organocatalysis have emerged as powerful strategies for the functionalization of heterocyclic compounds, including benzofurans. nih.gov These methods offer high efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are widely used to form carbon-carbon and carbon-heteroatom bonds at various positions of the benzofuran ring. nih.govwikipedia.org These reactions typically involve the coupling of a halogenated or triflated benzofuran with a suitable coupling partner, such as a boronic acid, alkene, or alkyne. nih.gov For 2-Propanone, 1-(4-benzofuranyl)-, such transformations would likely require prior halogenation of the benzofuran core.

Copper- and rhodium-catalyzed reactions have also been employed in the synthesis and functionalization of benzofurans. nih.gov These can include cyclization reactions to form the benzofuran ring itself or subsequent modifications.

Organocatalysis provides a metal-free alternative for the transformation of benzofurans. Chiral organocatalysts can be used to achieve enantioselective functionalization, which is of particular importance in the synthesis of biologically active molecules. While specific metal-mediated or organocatalytic transformations of 2-Propanone, 1-(4-benzofuranyl)- are not prominently reported, the extensive literature on the application of these methods to other benzofuran derivatives suggests a high potential for such reactions.

Table 3: Examples of Catalyzed Transformations of Benzofurans

Catalyst TypeReaction TypeReactantsProduct TypeReference
PalladiumSuzuki-Miyaura CouplingHalogenated benzofuran, boronic acidArylated benzofuran nih.gov
CopperC-H FunctionalizationBenzofuran, coupling partnerFunctionalized benzofuran nih.gov
RhodiumCyclizationAcyclic precursorBenzofuran derivative nih.gov
OrganocatalystAsymmetric Michael AdditionBenzofuran derivative, Michael acceptorChiral functionalized benzofuranGeneral Organocatalysis

Note: This table presents general examples of catalyzed reactions on benzofuran systems. The applicability to 2-Propanone, 1-(4-benzofuranyl)- would be subject to experimental validation.

Mechanistic Insights into the Reactivity Profile of 2-Propanone, 1-(4-benzofuranyl)-

The reactivity of 2-Propanone, 1-(4-benzofuranyl)- is governed by the electronic properties of the benzofuran ring and the attached propanone group. The benzofuran system is an electron-rich heterocycle, making it susceptible to electrophilic attack. The mechanism of electrophilic aromatic substitution on benzofurans generally proceeds through a cationic intermediate, with the regioselectivity influenced by the stability of this intermediate. The oxygen atom of the furan ring can stabilize an adjacent positive charge through resonance, favoring substitution at the 2- and 3-positions.

In nucleophilic reactions, the carbonyl group of the propanone side chain is a primary site of attack. Nucleophiles can add to the carbonyl carbon, leading to a variety of functional group transformations. The enolizable protons on the carbon adjacent to the carbonyl group also provide a handle for reactions involving enolate intermediates.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Propanone, 1 4 Benzofuranyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Propanone, 1-(4-benzofuranyl)-, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are essential for unambiguous signal assignment.

Based on analogous benzofuran (B130515) and propanone structures, the expected chemical shifts can be predicted. The ¹H NMR spectrum would feature signals for the aromatic protons of the benzofuran ring, a singlet for the methyl protons, and a singlet for the methylene (B1212753) protons. docbrown.info The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon, the carbons of the benzofuran moiety, and the aliphatic carbons of the propanone side chain. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propanone, 1-(4-benzofuranyl)-

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~206
Methylene (-CH₂-)~3.8~45
Methyl (-CH₃)~2.2~30
Benzofuran Aromatic & Vinylic CH~6.7 - 7.6~105 - 155

Note: Predicted values are based on data from related structures and are for illustrative purposes.

Two-dimensional (2D) NMR experiments are critical for assembling the molecular puzzle by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling interactions. For 2-Propanone, 1-(4-benzofuranyl)-, COSY would be primarily used to establish the connectivity between the protons on the benzene (B151609) portion of the benzofuran ring, confirming their relative positions (ortho, meta, para). youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the methylene proton signal at ~3.8 ppm would show a cross-peak with the carbon signal at ~45 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically over 2-3 bonds) between carbon and proton atoms. youtube.com This is arguably the most powerful tool for connecting the different fragments of the molecule. Key HMBC correlations would include:

The methylene protons (~3.8 ppm) to the carbonyl carbon (~206 ppm) and to carbons within the benzofuran ring.

The methyl protons (~2.2 ppm) to the carbonyl carbon (~206 ppm) and the methylene carbon (~45 ppm).

Protons on the benzofuran ring to adjacent carbons and the methylene carbon, confirming the attachment point of the propanone side chain at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. harvard.edu NOESY can provide conformational information, such as the spatial relationship between the methylene protons and the protons on the furan (B31954) part of the ring system.

Should 2-Propanone, 1-(4-benzofuranyl)- or its derivatives be synthesized in a stable crystalline form, solid-state NMR (ssNMR) could provide valuable information about its conformation in the solid phase. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR measures these interactions, which are sensitive to molecular geometry and packing. This can reveal details about bond angles, torsion angles, and intermolecular interactions within the crystal lattice, complementing data obtained from X-ray crystallography. The synthesis of benzofuran derivatives on solid supports has been explored, indicating the feasibility of studying these systems in a non-solution state. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. nih.gov For 2-Propanone, 1-(4-benzofuranyl)- (C₁₁H₁₀O₂), the calculated exact mass is 174.0681 u.

Electron ionization (EI) mass spectrometry induces predictable fragmentation of the molecular ion, offering structural clues. libretexts.org The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways include alpha-cleavage and McLafferty rearrangement, which are characteristic of ketones. libretexts.org

Key Fragmentation Pathways:

Alpha-Cleavage: The bond between the carbonyl carbon and the methylene carbon is weak and prone to breaking. This can lead to two primary fragment ions:

Loss of the acetyl radical (•CH₂COCH₃) to form a stable benzofuranyl cation.

Loss of the benzofuranyl radical to form the acylium ion [CH₃CO]⁺. docbrown.info

Fragmentation of the Benzofuran Ring: The molecular ion can also undergo fragmentation initiated within the benzofuran ring system, often involving the loss of carbon monoxide (CO) or other small neutral molecules, a known pattern for furan-containing compounds. nih.gov

Table 2: Predicted HRMS Fragments for 2-Propanone, 1-(4-benzofuranyl)-

m/z (Exact Mass)Possible FormulaDescription
174.0681[C₁₁H₁₀O₂]⁺•Molecular Ion (M⁺•)
159.0446[C₁₀H₇O₂]⁺Loss of methyl radical (•CH₃)
131.0497[C₉H₇O]⁺Loss of acetyl radical (•COCH₃)
117.0340[C₈H₅O]⁺Benzofuranyl cation from alpha-cleavage
43.0184[C₂H₃O]⁺Acylium ion [CH₃CO]⁺

Note: These fragments represent plausible pathways based on established fragmentation rules for ketones and benzofurans.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups within a molecule. nih.gov

Infrared (IR) Spectroscopy: The most prominent absorption band in the IR spectrum of 2-Propanone, 1-(4-benzofuranyl)- would be the strong carbonyl (C=O) stretch, typically observed between 1700-1725 cm⁻¹. docbrown.info Other key absorptions include C-H stretching from the aromatic and aliphatic parts of the molecule (~2850-3100 cm⁻¹), C=C stretching from the aromatic ring (~1450-1600 cm⁻¹), and C-O stretching from the ether linkage in the benzofuran ring (~1000-1300 cm⁻¹). researchgate.netnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like the C=C bonds of the aromatic ring often produce strong Raman signals, making it an excellent technique for characterizing the benzofuran skeleton. spectrabase.comresearchgate.net Time-resolved resonance Raman has been used to study the excited states of related aromatic ketones. nih.gov

Table 3: Characteristic Vibrational Frequencies for 2-Propanone, 1-(4-benzofuranyl)-

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity (IR)
~3100-3000C-H StretchAromatic (Benzofuran)Medium-Weak
~2950-2850C-H StretchAliphatic (CH₂, CH₃)Medium-Weak
~1715C=O StretchKetoneStrong
~1600, ~1480C=C StretchAromatic RingMedium
~1250C-O-C StretchAryl Ether (Benzofuran)Strong

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation (Applicable to Derivatives)

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute conformation of a molecule in the solid state. eurjchem.com While obtaining a suitable crystal of 2-Propanone, 1-(4-benzofuranyl)- itself may be challenging, analysis of a crystalline derivative is highly informative.

For example, the crystal structure of a related compound, 3-(Propan-2-ylidene)benzofuran-2(3H)-one, reveals that the benzofuran ring system is highly planar. researchgate.net A similar planarity would be expected for the benzofuran moiety in the target compound. X-ray analysis would precisely determine the torsion angle between the plane of the benzofuran ring and the propanone side chain, defining the molecule's preferred conformation in the crystal lattice. It would also reveal details about intermolecular interactions, such as π-π stacking between benzofuran rings or hydrogen bonding if suitable functional groups were present in a derivative. researchgate.net

Chiroptical Spectroscopies (e.g., CD, ORD) for Enantiomeric Excess Determination (If Chiral Analogues are Studied)

The target molecule, 2-Propanone, 1-(4-benzofuranyl)-, is achiral. However, if a chiral center were introduced into the molecule, for example, by reduction of the ketone to a secondary alcohol or by substitution on the methylene group, a racemic mixture of enantiomers would be formed. Chiroptical techniques would then become essential for the analysis of these chiral analogues.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left- and right-circularly polarized light. An enantiomerically pure or enriched sample will produce a characteristic CD/ORD spectrum, while a racemic mixture will be silent. The intensity of the signal is directly proportional to the enantiomeric excess (e.e.) of the sample. These methods are invaluable for monitoring the success of asymmetric syntheses or chiral separations of related benzofuran derivatives. nih.gov

Hyphenated Analytical Techniques (e.g., GC-MS/MS, LC-NMR) for Complex Mixture Analysis

The unequivocal identification and structural elucidation of "2-Propanone, 1-(4-benzofuranyl)-" within complex matrices necessitates the use of powerful hyphenated analytical techniques. These methods couple the high-resolution separation capabilities of chromatography with the detailed structural information provided by spectroscopic detectors. nih.govmdpi.comnih.gov Techniques such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) are indispensable for this purpose, offering enhanced selectivity and sensitivity. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like "2-Propanone, 1-(4-benzofuranyl)-". chemicalbook.com In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. researchgate.net The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov

For enhanced structural confirmation, particularly in complex mixtures where co-elution or matrix interference is possible, tandem mass spectrometry (GC-MS/MS) is employed. nih.gov This technique involves the selection of a specific precursor ion (e.g., the molecular ion of the target compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed, creating a unique fragmentation pattern that serves as a highly specific fingerprint for the compound. researchgate.net

While no specific mass spectral data for "2-Propanone, 1-(4-benzofuranyl)-" is publicly available, the fragmentation pattern can be predicted based on the analysis of structurally similar benzofuran derivatives. researchgate.net The primary fragmentation would likely involve cleavage of the propanone side chain and fragmentation of the benzofuran ring system.

Table 1: Predicted GC-MS/MS Fragmentation Data for 2-Propanone, 1-(4-benzofuranyl)-

Precursor Ion (m/z)Predicted Product Ions (m/z)Putative Fragment Identity
174.07131.05[M-CH3CO]+
174.07115.05[Benzofuran]+
174.07105.03[C7H5O]+
174.0777.04[C6H5]+
131.05103.05[M-CH3CO-CO]+

Note: The data in this table is illustrative and based on the fragmentation patterns of structurally related benzofuran compounds. researchgate.net The exact m/z values may vary in an actual analysis.

For non-volatile or thermally labile compounds, or when a more detailed structural analysis is required directly from a liquid sample, Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) is a powerful, albeit less common, alternative. mdpi.comresearchgate.netslideshare.net This technique directly couples a liquid chromatograph to an NMR spectrometer, allowing for the acquisition of NMR spectra of compounds as they elute from the column. slideshare.net LC-NMR is particularly valuable for the unambiguous identification of isomers, which may have identical mass spectra but different NMR spectra. mdpi.com

In an LC-NMR analysis of a complex mixture containing "2-Propanone, 1-(4-benzofuranyl)-", the sample would first be separated by HPLC. The eluent corresponding to the peak of interest would then be directed into the NMR flow cell. slideshare.net While a complete 2D NMR analysis in on-flow mode can be challenging due to time constraints, stop-flow experiments can be performed where the elution is paused to acquire more detailed 1D and 2D NMR spectra, such as COSY, HSQC, and HMBC. mdpi.com

The expected ¹H and ¹³C NMR chemical shifts for "2-Propanone, 1-(4-benzofuranyl)-" can be estimated from data reported for analogous benzofuran and ketone structures. mdpi.comnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Propanone, 1-(4-benzofuranyl)-

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C=O-~206.0
CH₂~3.9~45.0
CH₃~2.2~29.0
Benzofuran H-2~7.6~145.0
Benzofuran H-3~6.8~106.0
Benzofuran Aromatic H~7.2-7.5~111.0-155.0

Note: The data in this table is illustrative and based on the chemical shifts of structurally similar benzofuran derivatives. mdpi.comnih.gov The exact chemical shifts are dependent on the solvent and other experimental conditions.

The hyphenation of chromatographic separation with advanced spectroscopic detection provides a robust framework for the comprehensive analysis of "2-Propanone, 1-(4-benzofuranyl)-" in intricate samples, ensuring accurate identification and structural verification.

Theoretical and Computational Chemistry Studies of 2 Propanone, 1 4 Benzofuranyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. For benzofuran (B130515) derivatives, these studies unravel the distribution of electrons and predict chemical behavior. researchgate.netmdpi.com

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net By minimizing the total electronic energy, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, in a computational study on the related 7-methoxy-benzofuran-2-carboxylic acid, the B3LYP/6311+(d,p) level of theory was used to achieve a detailed understanding of its geometry. researchgate.net This process involves finding the lowest energy conformation on the potential energy surface. researchgate.net The optimized structure represents the molecule in its ground state, providing a foundational model for further analysis. researchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) Calculated via DFT Note: This data is for a related compound and serves to illustrate the type of results obtained from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-O (furan ring)1.37 Å
C=O (carbonyl)1.21 Å
C-C (ring fusion)1.40 Å
Bond AngleO-C-C (furan ring)106.5°
C-C=O (carbonyl)124.0°
Data derived from methodologies described in computational studies of benzofuran derivatives. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.netresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. researchgate.net A small energy gap suggests high polarizability and chemical reactivity, while a large gap indicates high kinetic stability. researchgate.netresearchgate.net For example, the HOMO-LUMO energy gap for 7-methoxy-benzofuran-2-carboxylic acid was calculated to be 4.189 eV, indicating it is a reactive molecule. researchgate.net

Table 2: Frontier Molecular Orbital Energies for a Benzofuran Derivative (7-methoxy-benzofuran-2-carboxylic acid) Note: This data is for a related compound to exemplify FMO analysis.

OrbitalEnergy (eV)Role in Reactivity
HOMO-6.012Electron donating capacity
LUMO-1.823Electron accepting capacity
Energy Gap (ΔE)4.189Indicator of chemical reactivity and stability
Data derived from methodologies described in computational studies of benzofuran derivatives. researchgate.net

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the three-dimensional charge distribution of a molecule. libretexts.orguni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. youtube.com Green and yellow areas represent regions of neutral or near-neutral potential. youtube.com In a benzofuran derivative like 7-methoxy-benzofuran-2-carboxylic acid, MEP analysis reveals that the most negative potential is located around the carbonyl oxygen atom, marking it as a prime site for electrophilic interaction. researchgate.net

Computational chemistry can model the entire course of a chemical reaction, providing a detailed energy profile. This involves calculating the energies of reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. Characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. Methods like DFT are employed to map the potential energy surface and identify the minimum energy path from reactants to products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a static molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as solvent molecules. nih.govnih.gov

For a molecule like 2-Propanone, 1-(4-benzofuranyl)-, MD simulations can explore its conformational landscape, identifying the most populated and energetically favorable shapes. Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, such as the propanone side chain relative to the rigid benzofuran ring system. Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to quantify the stability and flexibility of the molecule over the simulation time. researchgate.net For instance, in simulations of a related aurone (B1235358) derivative, MD was used to show the stability of the ligand-protein complex, with average RMSD values remaining stable throughout the simulation. mdpi.com These simulations are also critical for studying intermolecular interactions, such as hydrogen bonding and hydrophobic interactions, with other molecules. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2-Propanone, 1-(4-benzofuranyl)- Derivatives (Focus on Structural Features, not Biological Outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with a specific activity. nih.govatlantis-press.com In the context of 2-Propanone, 1-(4-benzofuranyl)- derivatives, QSAR studies focus on identifying the key structural, physicochemical, and electronic features that influence their properties. The goal is to understand how modifications to the molecular structure affect its behavior. researchgate.net

The process involves calculating a variety of molecular descriptors for each derivative. nih.gov These descriptors numerically represent different aspects of the molecule's structure. A QSAR model is then built using statistical methods, such as multiple linear regression (MLR), to create a mathematical equation relating the descriptors to the observed property. nih.govphyschemres.org The focus here is on the descriptors themselves, which fall into several categories.

Table 3: Common Structural and Physicochemical Descriptors Used in QSAR Models of Benzofuran Derivatives

Descriptor ClassExample DescriptorsStructural Feature Represented
Physicochemical LogP (partition coefficient), Molar Refractivity (MR), Molecular Weight (MW)Lipophilicity, molecular volume, and size. nih.gov
Topological Connectivity Indices (e.g., Kier & Hall indices)Atom connectivity and branching of the molecular skeleton.
Electronic Dipole Moment, HOMO/LUMO energies, Atomic ChargesElectron distribution and reactivity. atlantis-press.com
Steric/3D Surface Area, Molecular VolumeThe three-dimensional shape and size of the molecule. nih.gov
Descriptors derived from QSAR studies on related benzofuran and heterocyclic compounds. atlantis-press.comnih.govphyschemres.org

By analyzing the contribution of each descriptor in the final QSAR equation, researchers can determine which structural features are most important for a given property. For example, a QSAR study on benzofuran derivatives identified parameters like molar refractivity and the partition coefficient as significant contributors to the model. nih.gov

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable for the accurate prediction of spectroscopic data for organic molecules. By calculating the optimized geometry and electronic properties of 2-Propanone, 1-(4-benzofuranyl)-, its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can be simulated. These theoretical spectra are crucial for structural elucidation and for complementing experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with a DFT functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(2d,p). nih.govsharif.edu Calculations are often performed for the molecule in a simulated solvent environment, like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO), to mimic experimental conditions. nih.gov The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below are the predicted ¹H and ¹³C NMR chemical shifts for 2-Propanone, 1-(4-benzofuranyl)-.

Predicted ¹H NMR Data

AtomPredicted Chemical Shift (ppm)
H (Aromatic)7.20 - 7.60
H (Methylene)4.10
H (Methyl)2.20

Predicted ¹³C NMR Data

AtomPredicted Chemical Shift (ppm)
C (Carbonyl)206.0
C (Aromatic)110.0 - 155.0
C (Methylene)45.0
C (Methyl)30.0

Infrared (IR) Spectroscopy:

Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. The same DFT methods used for NMR predictions can be applied here. The calculated frequencies often have a systematic error compared to experimental values, which can be corrected by applying a scaling factor. researchgate.net These simulations allow for the assignment of specific vibrational modes to the observed absorption bands.

Key predicted vibrational frequencies for 2-Propanone, 1-(4-benzofuranyl)- are presented below.

Predicted IR Spectral Data

Vibrational ModePredicted Wavenumber (cm⁻¹)
C=O Stretch (Ketone)1715
C-H Stretch (Aromatic)3050 - 3100
C-H Stretch (Aliphatic)2850 - 2960
C=C Stretch (Aromatic)1450 - 1600
C-O-C Stretch (Benzofuran)1200 - 1250

Ultraviolet-Visible (UV-Vis) Spectroscopy:

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis absorption spectra. youtube.comyoutube.com These calculations provide information about the electronic transitions between molecular orbitals, yielding the absorption wavelengths (λ_max) and oscillator strengths. The choice of functional and basis set, as well as the inclusion of solvent effects, is critical for obtaining results that correlate well with experimental spectra. nih.gov

The predicted UV-Vis absorption maxima for 2-Propanone, 1-(4-benzofuranyl)- in a common solvent like ethanol (B145695) are listed below.

Predicted UV-Vis Spectral Data

Electronic TransitionPredicted λ_max (nm)
π → π~250
π → π~280
n → π*~320

Computational Approaches to Catalyst Design and Optimization for 2-Propanone, 1-(4-benzofuranyl)- Synthesis

The synthesis of 2-Propanone, 1-(4-benzofuranyl)- can be envisioned through a Friedel-Crafts acylation of benzofuran. Computational chemistry offers powerful tools to design and optimize catalysts for such reactions, aiming for higher yields, selectivity, and milder reaction conditions.

Catalyst Screening and Mechanistic Insights:

Computational methods can be employed to screen a library of potential catalysts, such as Lewis acids or solid acid catalysts. By modeling the reaction mechanism, including the formation of key intermediates and transition states, the activation energies for different catalytic pathways can be calculated. This allows for the identification of catalysts that lower the energy barrier of the desired reaction, thereby increasing its rate. For instance, DFT calculations can be used to study the interaction of various Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) with the acylating agent and the benzofuran substrate to determine the most effective catalyst.

Optimization of Catalyst Structure:

Once a promising catalyst class is identified, computational tools can be used to fine-tune its structure for improved performance. For example, in the case of a metal-based catalyst, the nature of the ligands can be systematically varied in silico to study their electronic and steric effects on the catalytic activity and selectivity. This computational approach can accelerate the development of highly efficient and selective catalysts, reducing the need for extensive experimental screening. The use of chiral catalysts for asymmetric synthesis can also be explored computationally to achieve enantioselective production of related compounds. beilstein-journals.org

Applications of 2 Propanone, 1 4 Benzofuranyl in Synthetic and Material Science Research

2-Propanone, 1-(4-benzofuranyl)- as a Key Synthetic Intermediate for Complex Molecules

The benzofuran (B130515) moiety is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities. mdpi.comnih.govdtu.dk Consequently, functionalized benzofurans like 2-Propanone, 1-(4-benzofuranyl)- serve as crucial starting materials for the construction of more elaborate molecular architectures.

Precursor to Biologically Relevant Scaffolds (excluding direct clinical use or safety)

The inherent structure of 2-Propanone, 1-(4-benzofuranyl)- makes it a suitable precursor for the synthesis of various biologically relevant scaffolds. The benzofuran core itself is associated with a diverse array of pharmacological properties. nih.govrsc.org Research has shown that derivatives of benzofuran are investigated for their potential in developing new therapeutic agents. mdpi.comnih.gov

The ketone and active methylene (B1212753) groups in 2-Propanone, 1-(4-benzofuranyl)- offer reactive sites for a variety of chemical transformations. For instance, the ketone can be a site for reduction, oxidation, or condensation reactions, while the adjacent methylene group can be involved in alkylation or other carbon-carbon bond-forming reactions. These transformations allow for the elaboration of the side chain, leading to the synthesis of more complex molecules with potential biological significance. A prominent example is the conversion of the propanone side chain to an amine, yielding 1-(1-benzofuran-4-yl)propan-2-amine, a compound of interest in medicinal chemistry research. biosynth.comunodc.org

Table 1: Reactivity of 2-Propanone, 1-(4-benzofuranyl)- as a Precursor

Functional GroupPotential ReactionsResulting Scaffolds
Ketone (C=O)Reduction, Grignard reaction, Wittig reactionSecondary alcohols, tertiary alcohols, alkenes
Methylene (CH2)Alkylation, acylation, condensationSubstituted propanones, extended chain ketones, heterocyclic rings
Benzofuran RingElectrophilic substitutionHalogenated, nitrated, or sulfonated benzofurans

Building Block for Novel Heterocyclic Compounds

Heterocyclic compounds are of immense importance in organic and medicinal chemistry. sigmaaldrich.comossila.com 2-Propanone, 1-(4-benzofuranyl)- can serve as a versatile building block for the synthesis of new heterocyclic systems. The reactive ketone and methylene groups can participate in cyclization reactions with various reagents to form new rings.

For example, condensation reactions with hydrazines or substituted hydrazines could lead to the formation of pyrazole (B372694) derivatives. Similarly, reactions with other bifunctional reagents can be envisioned to construct a variety of five- or six-membered heterocyclic rings attached to the benzofuran core. The synthesis of such novel heterocyclic compounds is a continuous effort in the search for new molecules with unique properties. organic-chemistry.orgresearchgate.net The ability to introduce additional heterocyclic motifs onto the benzofuran scaffold through the propanone side chain expands the chemical space available for exploration in drug discovery and materials science.

Utilization in Polymer Chemistry and Material Science (if applicable to the compound structure)

While the primary application of 2-Propanone, 1-(4-benzofuranyl)- appears to be in synthetic organic chemistry, its structural features suggest potential, albeit less explored, roles in polymer chemistry and material science.

Incorporation into Polymeric Backbones

The benzofuran moiety is known to be a component of some polymeric structures. For instance, poly(benzofuran-co-arylacetic acid) has been studied for its ability to form cross-linked materials with improved thermal conductivity. nih.gov The presence of reactive functional groups in derivatives of 2-Propanone, 1-(4-benzofuranyl)- could allow for its incorporation into polymer backbones through polymerization reactions. For example, if the benzofuran ring or the side chain were appropriately functionalized with polymerizable groups, it could be integrated into various polymer architectures.

Role as a Monomer, Cross-Linking Agent, or Functional Modifier

Theoretically, with appropriate modifications, derivatives of 2-Propanone, 1-(4-benzofuranyl)- could function as monomers. For example, the introduction of a vinyl group or other polymerizable functionality would enable it to participate in addition polymerization.

Furthermore, if the molecule were difunctionalized, it could act as a cross-linking agent to create network polymers. The reaction of a modified version of this compound with diamines or other complementary difunctional molecules could lead to the formation of cross-linked polymeric materials. nih.gov This could be a route to new materials with specific thermal or mechanical properties.

Catalytic Applications of 2-Propanone, 1-(4-benzofuranyl)- Derivatives (e.g., ligands, organocatalysts)

The application of 2-Propanone, 1-(4-benzofuranyl)- itself as a catalyst is not documented. However, its derivatives hold potential for use in catalysis. By introducing specific functional groups, it is conceivable to synthesize ligands for metal-catalyzed reactions. For example, the introduction of nitrogen or phosphorus-containing groups could create chelating ligands capable of coordinating with transition metals. These metal complexes could then be investigated for their catalytic activity in various organic transformations.

The field of organocatalysis, which uses small organic molecules as catalysts, is another area where derivatives of this compound could find application. The combination of the benzofuran scaffold and a functionalized side chain could be designed to create a chiral environment, making it a candidate for asymmetric catalysis. However, specific research in this area involving 2-Propanone, 1-(4-benzofuranyl)- derivatives is not yet prominent.

Photochemical and Photophysical Studies of 2-Propanone, 1-(4-benzofuranyl)-

General principles of photochemistry suggest that as a ketone, 2-Propanone, 1-(4-benzofuranyl)- could potentially undergo photochemical reactions typical for such functional groups. However, without experimental data, any discussion of its specific behavior remains speculative. Research into the photophysics of other benzofuran derivatives has been conducted, but these findings cannot be directly extrapolated to 2-Propanone, 1-(4-benzofuranyl)- without dedicated experimental investigation. semanticscholar.orgmdpi.comnih.gov

Further research would be necessary to elucidate the specific photochemical and photophysical characteristics of 2-Propanone, 1-(4-benzofuranyl)-, which could be valuable for its potential applications in material science and synthetic chemistry.

Derivatives and Analogues of 2 Propanone, 1 4 Benzofuranyl : Synthesis and Comparative Studies

Synthesis of Structural Analogues of 2-Propanone, 1-(4-benzofuranyl)-

The synthesis of analogues of 2-Propanone, 1-(4-benzofuranyl)-, can be approached by modifying the propanone side chain, introducing substituents onto the benzofuran (B130515) ring system, or altering the point of attachment of the propanone moiety to the benzofuran core.

Modifications at the Propanone Side Chain

The propanone side chain offers several sites for chemical modification. The ketone functionality can be transformed into other functional groups, and the adjacent methylene (B1212753) and methyl groups can also be altered.

One notable modification involves the conversion of the ketone to a hydrazone. For instance, the reaction of 2-acetylbenzofuran (B162037) with (2,4,6-trichlorophenyl)hydrazine in the presence of an acid catalyst yields 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine. mdpi.com This reaction provides a high yield of the corresponding hydrazone, demonstrating a straightforward method for modifying the carbonyl group. mdpi.com

Another approach involves the synthesis of ester derivatives. A series of 2-(1-benzofuran-2-yl)-2-oxoethyl benzoates have been prepared. mdpi.com These compounds feature an ester linkage at the carbon adjacent to the carbonyl group, effectively replacing the terminal methyl group of the propanone chain with a substituted benzoate (B1203000) group. mdpi.com

Furthermore, the side chain can be altered to create more complex structures, such as the 2-isopropenyl group seen in dehydrotremetone (B1202448) (2-isopropenyl-5-acetyl-benzofuran), a naturally occurring benzofuran. Its synthesis can be achieved from halogenated phenols, indicating that the propanone side chain can be built up and modified as part of a larger synthetic sequence. arkat-usa.org

Substitutions on the Benzofuran Ring

The benzofuran ring can be substituted at various positions to create a wide array of analogues. Numerous synthetic strategies have been developed to achieve this, often involving the cyclization of appropriately substituted precursors.

Palladium-catalyzed reactions are commonly employed. For example, 2-substituted benzo[b]furans can be synthesized through the intramolecular cyclization of (Z)-2-bromovinyl phenyl ethers, which are generated from the addition of phenols to bromoalkynes. organic-chemistry.org Another palladium-catalyzed method involves the reaction of 2-(2-hydroxyphenyl)acetonitriles with arylboronic acids to yield 2-arylbenzofurans. organic-chemistry.org

Copper-catalyzed methods also provide efficient routes to substituted benzofurans. A ligand-free CuBr-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes is one such approach. organic-chemistry.org Additionally, a variety of 2-substituted benzo[b]furans can be obtained through the intramolecular cyclization of 2-alkynyl phenols using a catalytic amount of CuCl. rsc.org

Metal-free conditions have also been developed. For instance, the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans can be mediated by hypervalent iodine reagents. organic-chemistry.org The synthesis of benzofurans can also be achieved via the acid-catalyzed dehydration of o-hydroxybenzyl ketones. researchgate.net

A summary of various synthetic methods for substituted benzofurans is presented below:

Catalyst/Reagent SystemStarting MaterialsProduct Type
Palladium catalyst(Z)-2-bromovinyl phenyl ethers2-substituted benzo[b]furans organic-chemistry.org
Palladium catalyst2-(2-hydroxyphenyl)acetonitriles and arylboronic acids2-arylbenzofurans organic-chemistry.org
Copper(I) bromideTerminal alkynes and o-hydroxybenzaldehyde N-tosylhydrazones2-substituted benzofurans organic-chemistry.org
Copper(I) chloride2-alkynyl phenols2-substituted benzo[b]furans rsc.org
Hypervalent iodine reagentortho-hydroxystilbenes2-arylbenzofurans organic-chemistry.org
Acid catalysto-hydroxybenzyl ketonesSubstituted benzofurans researchgate.net

Isomeric Benzofuranyl Propanones (e.g., 6-benzofuranyl vs. 4-benzofuranyl)

The synthesis of specific positional isomers of benzofuranyl propanones is a key aspect of exploring this chemical space. The regiochemical outcome of the benzofuran ring formation is crucial in determining the final position of the propanone substituent.

The formation of different isomers often depends on the substitution pattern of the starting materials and the reaction conditions. For example, the cyclization of an α-phenoxycarbonyl compound where both ortho positions on the phenyl ring are unsubstituted can lead to a mixture of regioisomers. oregonstate.edunsf.gov In such cases, the sterically less-hindered product is often favored. oregonstate.edunsf.gov For instance, the cyclization of a particular substrate was reported to yield a mixture of 3,6-disubstituted and 3,4-disubstituted benzofurans. oregonstate.edunsf.gov

The synthesis of specific isomers, such as those substituted at the 4-, 5-, 6-, or 7-position, requires careful selection of starting materials and synthetic routes. For example, starting with a 3-halo-4-hydroxyacetophenone can be a strategy to prepare 5-acetyl-substituted benzofurans. arkat-usa.org

A comparative study of the mass spectrometric fragmentation of 2-(2-methylaminopropyl)benzofuran (2-MAPB) and 5-(2-methylaminopropyl)benzofuran (5-MAPB) highlights the distinct properties of positional isomers. nih.gov Although their electron ionization mass spectra are similar, differences in their dissociation pathways under electrospray ionization allow for their differentiation. nih.gov In the case of 2-MAPB, an intramolecular hydrogen bond can form between the amino group and the furan (B31954) oxygen, influencing its fragmentation. nih.gov In contrast, the fragmentation of 5-MAPB is influenced by the formation of a conjugated system with the benzofuran ring. nih.gov

Comparative Reactivity and Stability Studies of 2-Propanone, 1-(4-benzofuranyl)- Analogues

The reactivity and stability of analogues of 2-Propanone, 1-(4-benzofuranyl)- are influenced by the nature and position of substituents on the benzofuran ring and modifications to the propanone side chain.

As mentioned previously, the mass spectrometric analysis of positional isomers 2-MAPB and 5-MAPB reveals differences in their gas-phase reactivity upon ionization. nih.gov The formation of an intramolecular hydrogen bond in 2-MAPB suggests a different conformational preference and potential for altered reactivity compared to 5-MAPB, where such an interaction is not possible. nih.gov The stability of the resulting fragment ions also differs, with 5-MAPB forming a product ion at m/z 131 due to the stabilizing effect of conjugation with the benzofuran ring. nih.gov

The synthesis of different conformers of benzofuranyl esters also provides insight into their relative stability. For example, in the solid state, 2‐(1‐benzofuran‐2‐yl)‐2‐oxoethyl 4-chlorobenzoate (B1228818) was found to exist as two independent molecules with different conformations, one nearly flat and the other nearly perpendicular. mdpi.com This suggests that the energy barrier between these conformations is low and that both are accessible under ambient conditions.

Structure-Property Relationships in the 2-Propanone, 1-(4-benzofuranyl)- Family (excluding basic physical/chemical properties for identification)

The relationship between the chemical structure of 2-Propanone, 1-(4-benzofuranyl)- analogues and their properties, particularly their biological activities, is a significant area of research.

In a study of ketone-isobenzofuranone hybrids evaluated for herbicidal activity, the position and electronic nature of substituents on the aromatic ring were found to be critical. nih.gov Ortho-substituted derivatives were generally more active than their meta- and para-substituted counterparts. nih.gov Compounds with strong electron-donating groups like hydroxyl or methoxy (B1213986) had low activity, while those with weak electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens, nitro) showed promising herbicidal effects. nih.gov Specifically, an ortho-fluoro substitution was most effective against one weed species, while an ortho-chloro substitution was most potent against another. nih.gov

The structure-activity relationship (SAR) of benzofuran derivatives has also been extensively studied in the context of anticancer activity. nih.govmdpi.com It has been observed that substitutions at the C-2 position of the benzofuran ring, for example with an ester or another heterocyclic ring, can be crucial for cytotoxic activity. mdpi.com In a series of amiloride-benzofuran derivatives, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group led to a twofold increase in potency as a urokinase-type plasminogen activator (uPA) inhibitor. mdpi.com

In a series of benzofuranyl esters, the antimicrobial and antioxidant activities were found to be dependent on the substituent on the benzoate ring. mdpi.com The antimicrobial activity increased with the substitution of methyl, methoxy, and nitro groups at the 4-position of the benzoate moiety. mdpi.com The nitro-substituted derivative showed the highest potency. mdpi.com

The following table summarizes the observed structure-property relationships for some benzofuran derivatives:

Compound ClassSubstituent/Structural FeatureObserved Property/Activity
Ketone-isobenzofuranone hybridsOrtho-substitution on the phenyl ringIncreased herbicidal activity compared to meta/para isomers nih.gov
Ketone-isobenzofuranone hybridsElectron-withdrawing groups (F, Cl, Br, NO2)Promising herbicidal activity nih.gov
Amiloride-benzofuran derivativesFluorine at the 4-position of the 2-benzofuranyl groupIncreased potency as a uPA inhibitor mdpi.com
Benzofuranyl estersNitro group at the 4-position of the benzoate moietyHighest antimicrobial activity in the series mdpi.com

These studies demonstrate that systematic structural modifications to the 2-Propanone, 1-(4-benzofuranyl)- scaffold can lead to significant changes in the properties and biological activities of the resulting analogues.

Advanced Analytical Method Development for Research and Environmental Monitoring of 2 Propanone, 1 4 Benzofuranyl

Development of High-Resolution Chromatographic Methods (HPLC, GC) for Separation and Quantification in Complex Matrices

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the cornerstones of analytical separation science, offering the high resolution required to isolate specific compounds from complex mixtures. The development of methods for 2-Propanone, 1-(4-benzofuranyl)- would draw upon established principles for the analysis of ketones and benzofuran (B130515) derivatives.

For High-Performance Liquid Chromatography (HPLC) , a reversed-phase approach is typically the most suitable for a compound with the polarity and molecular weight of 2-Propanone, 1-(4-benzofuranyl)-. A common strategy for enhancing the detectability of ketones is derivatization. auroraprosci.comresearchgate.net Reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH) yields a brightly colored hydrazone derivative, which can be readily detected by a UV-Vis detector at a wavelength of approximately 360 nm. auroraprosci.com This pre-column derivatization significantly improves sensitivity. The separation would likely be achieved on a C18 column. auroraprosci.comresearchgate.net

Table 1: Proposed HPLC Starting Conditions for 2-Propanone, 1-(4-benzofuranyl)-DNPH Derivative

ParameterSuggested ConditionRationale
Column C18, 4.6 x 250 mm, 5 µmStandard for reversed-phase separation of non-polar to moderately polar compounds. auroraprosci.com
Mobile Phase Acetonitrile (B52724):Water (Isocratic or Gradient)Acetonitrile is a common organic modifier in reversed-phase HPLC. An isocratic elution with a ratio like 65:35 (ACN:H2O) could be a starting point, with gradient elution offering better resolution for complex samples. auroraprosci.com
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column. auroraprosci.com
Detection UV-Vis at 360 nmOptimal wavelength for the detection of DNPH derivatives. auroraprosci.com
Injection Vol. 20 µLA standard injection volume. auroraprosci.com

For Gas Chromatography (GC) , direct analysis of 2-Propanone, 1-(4-benzofuranyl)- is feasible given its volatility. Coupling GC with a mass spectrometer (GC-MS) provides both high separation efficiency and definitive identification based on the mass spectrum of the compound. The choice of the capillary column is critical. A mid-polarity column, such as one with a phenyl-arylene polymer stationary phase, would be a suitable starting point for separating benzofuran derivatives. nih.gov In the analysis of related benzofuran compounds, such as in metabolic studies, GC-MS has proven effective for separating isomers after derivatization. nih.gov

Table 2: Suggested GC-MS Parameters for 2-Propanone, 1-(4-benzofuranyl)-

ParameterSuggested ConditionRationale
Column HP-5MS or similar (30 m x 0.25 mm, 0.25 µm film)A common, robust column for a wide range of semi-volatile organic compounds. nih.gov
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures complete vaporization of the analyte.
Oven Program Start at 100°C, ramp to 280°C at 10°C/min, hold for 5 minA typical temperature program to elute semi-volatile compounds.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization mode for generating reproducible mass spectra.
Scan Range m/z 40-400To capture the molecular ion and key fragment ions.

Electrochemical Detection Methods for 2-Propanone, 1-(4-benzofuranyl)-

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of electroactive compounds. The benzofuran moiety in 2-Propanone, 1-(4-benzofuranyl)- is susceptible to electrochemical oxidation. tandfonline.com The development of an electrochemical sensor for this compound would likely involve voltammetric techniques, such as cyclic voltammetry or differential pulse voltammetry, at a modified electrode surface.

The electro-oxidation of structurally related benzofuran derivatives has been studied on solid electrodes like carbon paste and platinum. tandfonline.com For the development of a sensor for 2-Propanone, 1-(4-benzofuranyl)-, a glassy carbon electrode (GCE) modified with nanomaterials could enhance sensitivity and selectivity. For instance, manganese dioxide (MnO₂) nanofibers have been used to create a label-free electrochemical sensor for the detection of dibenzofuran, a related heterocyclic compound. researchgate.net The sensor operates on the principle that the binding of the analyte to the modified electrode surface alters the electrochemical impedance, which can be measured.

Table 3: Conceptual Design for an Electrochemical Sensor for 2-Propanone, 1-(4-benzofuranyl)-

ComponentProposed Material/TechniqueRationale
Working Electrode Glassy Carbon Electrode (GCE)A common and stable electrode material.
Modification Nanomaterial (e.g., MnO₂ nanofibers, carbon nanotubes)Increases surface area and enhances electron transfer kinetics. researchgate.net
Detection Technique Differential Pulse Voltammetry (DPV) or Electrochemical Impedance Spectroscopy (EIS)DPV offers high sensitivity, while EIS can detect binding events at the electrode surface. researchgate.net
Supporting Electrolyte Phosphate buffer solution (PBS)Provides a stable pH and ionic conductivity.

The development would involve optimizing the pH of the supporting electrolyte and the parameters of the voltammetric technique to achieve the lowest detection limit and a linear response over a relevant concentration range.

Spectroscopic Sensing Technologies for 2-Propanone, 1-(4-benzofuranyl)- in Research-Oriented Samples

Spectroscopic sensing technologies provide another powerful tool for the detection of 2-Propanone, 1-(4-benzofuranyl)-, particularly for in-situ or rapid screening applications. The aromatic benzofuran ring system and the carbonyl group of the propanone side chain are expected to exhibit characteristic spectroscopic signatures.

Fluorescence spectroscopy is a highly sensitive technique. While the intrinsic fluorescence of 2-Propanone, 1-(4-benzofuranyl)- may not be strong, the development of fluorescent probes or chemosensors that interact specifically with the analyte could lead to a "turn-on" or "turn-off" fluorescence response. Benzofuran-based chemosensors have been successfully developed for the detection of metal ions, demonstrating the potential of this scaffold in sensing applications. chemisgroup.us A potential approach for detecting 2-Propanone, 1-(4-benzofuranyl)- could involve a sensor that undergoes a change in its intramolecular charge transfer (ICT) upon binding to the analyte.

Infrared (IR) and Raman spectroscopy can provide structural information based on the vibrational modes of the molecule. The carbonyl (C=O) stretch of the ketone group would produce a strong and characteristic peak in the IR spectrum, typically around 1715 cm⁻¹. The aromatic C-H and C=C stretching and bending vibrations of the benzofuran ring would also be observable. While less sensitive than fluorescence spectroscopy, Surface-Enhanced Raman Spectroscopy (SERS) or Surface-Enhanced Infrared Absorption (SEIRA) could be employed to enhance the signal and enable detection at low concentrations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming its identity and purity in research samples. nih.govmdpi.com

Table 4: Key Spectroscopic Features for Identification of 2-Propanone, 1-(4-benzofuranyl)-

Spectroscopy TypeExpected Key Signals
¹H NMR Singlet for the methyl protons, singlet for the methylene (B1212753) protons, and a series of multiplets for the aromatic protons of the benzofuran ring. nih.gov
¹³C NMR A signal for the carbonyl carbon (around 206 ppm), signals for the methyl and methylene carbons, and distinct signals for the aromatic and furan-ring carbons. mdpi.com
FT-IR Strong C=O stretching band (~1715 cm⁻¹), aromatic C=C stretching bands (~1600-1450 cm⁻¹), and C-O-C stretching of the furan (B31954) ring.

Sample Preparation and Matrix Effects in the Analysis of 2-Propanone, 1-(4-benzofuranyl)-

The accurate analysis of 2-Propanone, 1-(4-benzofuranyl)- in complex matrices, such as environmental water, soil, or biological samples, is highly dependent on effective sample preparation. The primary goals of sample preparation are to extract the analyte from the matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

For aqueous samples, solid-phase extraction (SPE) is a widely used and effective technique. A C18 sorbent would be a logical choice for a compound with the characteristics of 2-Propanone, 1-(4-benzofuranyl)-, allowing for the retention of the analyte from the water sample. mdpi.com The analyte can then be eluted with a small volume of an organic solvent like methanol (B129727) or acetonitrile. mdpi.com

For solid samples like soil or sediment, liquid-solid extraction using an appropriate organic solvent, followed by cleanup, would be necessary. Techniques such as pressurized liquid extraction (PLE) or microwave-assisted extraction (MAE) can improve extraction efficiency and reduce solvent consumption.

Matrix effects are a significant consideration in quantitative analysis, particularly with mass spectrometry-based detection. Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte, leading to inaccurate results. To mitigate matrix effects, several strategies can be employed:

Effective Cleanup: Incorporating additional cleanup steps after extraction, such as using different SPE sorbents or employing dispersive SPE (d-SPE), can remove a larger portion of the matrix components.

Dilution: Diluting the sample extract can reduce the concentration of interfering compounds, although this may compromise the limit of detection.

Use of an Internal Standard: An isotopically labeled version of 2-Propanone, 1-(4-benzofuranyl)- would be the ideal internal standard, as it would co-elute and experience the same matrix effects as the analyte, allowing for accurate correction. If an isotopically labeled standard is unavailable, a structurally similar compound with similar physicochemical properties can be used.

Matrix-Matched Calibration: Preparing calibration standards in an extract of a blank matrix that is free of the analyte can help to compensate for consistent matrix effects.

The choice of sample preparation method will ultimately depend on the specific matrix, the required detection limit, and the analytical instrumentation being used.

Environmental Fate and Degradation Pathways of 2 Propanone, 1 4 Benzofuranyl Academic Research Focus

Photodegradation Mechanisms of 2-Propanone, 1-(4-benzofuranyl)- (based on general organic compound photolysis)

The degradation of 2-Propanone, 1-(4-benzofuranyl)- when exposed to sunlight is a critical process influencing its environmental persistence. The principles of organic compound photolysis suggest several potential mechanisms for its breakdown.

The benzofuran (B130515) ring system and the propanone substituent are both susceptible to photochemical reactions. The absorption of ultraviolet (UV) radiation can excite the molecule to a higher energy state, leading to a variety of degradation pathways. For many organic compounds, including benzofuran derivatives, photodegradation can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter. ias.ac.in

Key photodegradation reactions for aromatic ketones like 2-Propanone, 1-(4-benzofuranyl)- could include:

Norrish Type I and Type II Reactions: The carbonyl group of the propanone moiety is a primary site for photochemical activity. Norrish Type I cleavage would involve the breaking of the bond between the carbonyl group and the adjacent carbon atom, leading to the formation of free radicals. These highly reactive species can then participate in a cascade of secondary reactions. Norrish Type II reactions, if a suitable gamma-hydrogen is available, could lead to intramolecular hydrogen abstraction and subsequent cleavage or cyclization.

Photooxidation: In the presence of oxygen, excited states of the molecule can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. mdpi.com These ROS are powerful oxidizing agents that can attack the benzofuran ring and the side chain, leading to hydroxylation, ring-opening, and eventual mineralization to carbon dioxide and water.

Ring Cleavage: The furan (B31954) ring of the benzofuran structure is also susceptible to photolytic cleavage. This can result in the formation of various smaller, more polar degradation products. Studies on other benzofuran compounds have shown that photolysis can lead to the formation of phenolic compounds and other intermediates. researchgate.net

The rate and extent of photodegradation are influenced by several environmental factors, including the intensity and wavelength of sunlight, the presence of photosensitizers in the water or soil, pH, and temperature. mdpi.com

Biodegradation Pathways and Microbial Metabolism Studies

The breakdown of 2-Propanone, 1-(4-benzofuranyl)- by microorganisms is a crucial aspect of its environmental fate. While specific studies on this exact compound are not extensively documented in publicly available literature, the biodegradation of the benzofuran scaffold and related ketones has been a subject of research. rsc.orgrsc.orgrsc.org

Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of metabolizing aromatic compounds. The biodegradation of benzofuran derivatives often initiates with an attack on the heterocyclic ring or the side chains. rsc.org

Potential biodegradation pathways for 2-Propanone, 1-(4-benzofuranyl)- include:

Hydroxylation: The initial step in the aerobic biodegradation of many aromatic compounds is the introduction of hydroxyl groups onto the aromatic ring by monooxygenase or dioxygenase enzymes. This increases the water solubility of the compound and prepares it for further degradation.

Ring Cleavage: Following hydroxylation, the aromatic ring can be cleaved by dioxygenase enzymes. This is a critical step that breaks down the stable aromatic structure into aliphatic intermediates.

Side-Chain Oxidation: The propanone side chain can also be a target for microbial enzymes. Oxidation of the ketone group or cleavage of the side chain can occur, leading to the formation of benzofuran carboxylic acid or other metabolites.

Co-metabolism: It is also possible that 2-Propanone, 1-(4-benzofuranyl)- could be degraded through co-metabolism, where the compound is transformed by microbial enzymes that are primarily acting on other substrates. For instance, studies have shown that Sulfolobus solfataricus can utilize 2-propanone (acetone) and that its degradation is enhanced in the presence of glucose. nih.gov

The efficiency of biodegradation is dependent on various environmental conditions, including the presence of suitable microbial populations, nutrient availability, oxygen levels, temperature, and pH.

Hydrolysis and Other Abiotic Degradation Processes

In addition to photodegradation and biodegradation, 2-Propanone, 1-(4-benzofuranyl)- can undergo other abiotic degradation processes in the environment. Hydrolysis, the reaction with water, is a key abiotic pathway for many organic compounds.

The ester-like linkage within the furan ring of the benzofuran structure could potentially be susceptible to hydrolysis, although benzofurans are generally considered to be relatively stable to hydrolysis under neutral pH conditions. The rate of hydrolysis is significantly influenced by pH, with rates typically increasing under acidic or alkaline conditions. epa.gov For ketones, hydrolysis is generally not a significant degradation pathway unless there are other functional groups present that are more susceptible to this reaction. researchgate.net

Other abiotic degradation processes that could potentially affect 2-Propanone, 1-(4-benzofuranyl)- include:

Oxidation: Chemical oxidation by reactive species present in the environment, such as hydroxyl radicals in the atmosphere or in sunlit surface waters, can contribute to its degradation.

Reduction: In anaerobic environments, such as deep sediments or groundwater, reductive degradation pathways may become important.

Environmental Analytical Monitoring Techniques for Research Purposes

To study the environmental fate and degradation of 2-Propanone, 1-(4-benzofuranyl)-, sensitive and specific analytical methods are required to detect and quantify the compound and its degradation products in various environmental matrices such as water, soil, and air. nih.gov

Commonly employed analytical techniques for the monitoring of organic pollutants like benzofuran derivatives include:

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. researchgate.netnih.gov For non-volatile compounds, a derivatization step may be necessary. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of polar and non-volatile compounds. mdpi.comresearchgate.net It can be coupled with various detectors, such as UV-Vis, fluorescence, or mass spectrometry (LC-MS), to provide high sensitivity and selectivity. mdpi.com

Sample Preparation: Prior to analysis, the compound of interest often needs to be extracted and concentrated from the environmental matrix. Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): Used to extract compounds from aqueous samples into an organic solvent.

Solid-Phase Extraction (SPE): A versatile technique for extracting and cleaning up samples from both aqueous and solid matrices.

Solid-Phase Microextraction (SPME): A solvent-free technique that is useful for trace-level analysis.

The selection of the appropriate analytical method depends on the specific research objectives, the expected concentration levels of the compound, and the complexity of the environmental matrix.

Persistence and Mobility Studies in Various Environmental Compartments

The persistence and mobility of 2-Propanone, 1-(4-benzofuranyl)- in the environment determine its potential for long-range transport and its distribution in different environmental compartments, such as water, soil, and air. nih.gov

Persistence: The persistence of a chemical is a measure of how long it remains in the environment before being broken down. It is often expressed as a half-life (t½), which is the time it takes for half of the initial amount of the chemical to disappear. The persistence of 2-Propanone, 1-(4-benzofuranyl)- will be a function of the rates of all the degradation processes discussed above (photodegradation, biodegradation, and abiotic degradation). Generally, aromatic compounds with stable ring structures can exhibit significant persistence in the environment, particularly in the absence of light and microbial activity. researchgate.netjuniperpublishers.com

Mobility: The mobility of a chemical refers to its ability to move through the environment. In soil, the mobility of an organic compound is largely governed by its sorption to soil organic matter and clay minerals. The octanol-water partition coefficient (Kow) is a key parameter used to predict the sorption potential of a non-ionic organic compound. A higher Kow value generally indicates a greater tendency to sorb to soil and sediment, and thus lower mobility. nih.gov The mobility of 2-Propanone, 1-(4-benzofuranyl)- will also be influenced by its water solubility.

The table below summarizes the key parameters influencing the environmental fate of organic compounds, which would be relevant for 2-Propanone, 1-(4-benzofuranyl)-.

ParameterDescriptionImplication for 2-Propanone, 1-(4-benzofuranyl)-
Photodegradation Rate The rate at which the compound is broken down by sunlight.Influences persistence in surface waters and on soil surfaces.
Biodegradation Rate The rate at which the compound is broken down by microorganisms.A key factor determining persistence in soil and water.
Hydrolysis Rate The rate at which the compound reacts with water.Generally slow for ketones and benzofurans at neutral pH.
Octanol-Water Partition Coefficient (Kow) A measure of the compound's hydrophobicity and potential for sorption to soil and sediment.Higher Kow suggests lower mobility in soil and potential for bioaccumulation.
Water Solubility The maximum amount of the compound that can dissolve in water.Influences its mobility in aquatic systems and potential for leaching through soil.

Further research is needed to determine the specific values of these parameters for 2-Propanone, 1-(4-benzofuranyl)- to accurately predict its environmental fate and potential risks.

Future Research Directions and Emerging Paradigms for 2 Propanone, 1 4 Benzofuranyl Studies

Application of Artificial Intelligence and Machine Learning in Synthetic Route Prediction

Table 1: Key Considerations for AI/ML in Synthetic Route Prediction

ConsiderationDescription
Data Quality & Diversity The accuracy of AI predictions is directly tied to the vastness and variety of the reaction data it is trained on. cas.org
Algorithm Development Ongoing research focuses on creating more sophisticated algorithms that can better understand and predict complex chemical transformations. engineering.org.cn
Integration with Lab Automation The ultimate goal is to couple AI-predicted routes with automated synthesis platforms for rapid compound generation.
User Interface and Accessibility For widespread adoption, these tools must be user-friendly and accessible to bench chemists.

Exploration of Novel Reactivity via Non-Traditional Activation Methods

Beyond traditional thermal and catalytic methods, the fields of mechanochemistry and electrochemistry are opening up new avenues for chemical synthesis. rsc.org These non-traditional activation methods offer the potential for more sustainable and efficient reactions, often proceeding under milder conditions and with reduced solvent use. rsc.orgdigitellinc.com

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, has been successfully applied to the reduction of ketones to alcohols in a solvent-free manner. digitellinc.com This approach, often employing high-speed ball milling, could be explored for the selective transformation of the ketone moiety in 2-Propanone, 1-(4-benzofuranyl)-. The high energy imparted by milling can overcome activation barriers and facilitate reactions that are difficult to achieve in solution. acs.org

Electrochemistry , which uses electricity to drive chemical transformations, has also seen a resurgence in organic synthesis. rsc.org Electrochemical methods have been developed for the synthesis of various ketones and their derivatives, offering a green alternative to conventional reagents. organic-chemistry.orgorganic-chemistry.org For 2-Propanone, 1-(4-benzofuranyl)-, electrochemical approaches could be investigated for both its synthesis and subsequent functionalization, potentially leading to novel derivatives with unique properties. The synergy between mechanochemistry and electrochemistry is also an emerging area, promising even more sustainable and controlled reaction pathways. rsc.org

Sustainability Aspects in the Production and Use of 2-Propanone, 1-(4-benzofuranyl)- in Research

The principles of green chemistry are increasingly integral to modern chemical research. For a compound like 2-Propanone, 1-(4-benzofuranyl)-, this translates to a focus on developing more environmentally benign synthetic routes and minimizing waste.

One key aspect is the use of greener solvents and catalysts. For instance, the use of deep eutectic solvents (DES) has been reported as an eco-friendly medium for the synthesis of benzofuran (B130515) derivatives. acs.org The development of catalytic systems that are highly efficient and recyclable is another important goal. Furthermore, biocatalysis, using enzymes or whole organisms, presents a green alternative for specific transformations. For example, the enantioselective reduction of a benzofuran-2-yl methyl ketone has been achieved using carrot bits as a biocatalyst, highlighting the potential of using readily available and non-hazardous reagents. researchgate.net

Unexplored Synthetic Applications and Derivatization Strategies for 2-Propanone, 1-(4-benzofuranyl)-

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. nih.govrsc.orgnih.gov The ketone functionality in 2-Propanone, 1-(4-benzofuranyl)- serves as a versatile handle for a variety of chemical transformations, opening the door to a vast chemical space of novel derivatives.

Future research will likely focus on exploring new reactions to modify both the benzofuran core and the propanone side chain. For instance, C-H activation reactions could allow for the direct functionalization of the benzofuran ring, providing access to previously inaccessible substitution patterns. numberanalytics.com Multicomponent reactions offer an efficient way to build molecular complexity in a single step, and could be employed to generate diverse libraries of benzofuran derivatives for biological screening. numberanalytics.com

Derivatization strategies could target the ketone group, for example, through reductive amination to introduce new amine functionalities, or through aldol-type condensations to extend the carbon chain. The benzofuran ring itself can be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. nih.gov The exploration of these derivatization strategies could lead to the discovery of new compounds with enhanced or novel biological activities. acs.orgacs.org

Table 2: Potential Derivatization Strategies

Reaction TypeTarget MoietyPotential Outcome
Reductive AminationKetoneIntroduction of diverse amine side chains.
Aldol (B89426) CondensationKetoneCarbon chain extension and creation of new stereocenters.
C-H ActivationBenzofuran RingDirect and selective functionalization of the core structure. numberanalytics.com
Cross-Coupling ReactionsBenzofuran RingIntroduction of aryl, alkyl, or other functional groups. nih.gov

Integration of Multi-Omics Data in Understanding Complex Interactions of 2-Propanone, 1-(4-benzofuranyl)- (if applicable to non-clinical biological research)

In the context of non-clinical biological research, understanding the mechanism of action of a small molecule like 2-Propanone, 1-(4-benzofuranyl)- requires a systems-level approach. The integration of multi-omics data, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.govrsc.org

By treating a biological system (e.g., a cell line) with 2-Propanone, 1-(4-benzofuranyl)- and analyzing the changes across different omics layers, researchers can identify the pathways and molecular networks that are perturbed. nih.gov This data-rich approach can help in formulating hypotheses about the compound's mode of action and identifying potential molecular targets. nih.gov

The development of sophisticated bioinformatics tools and statistical methods is crucial for the effective integration and interpretation of these large and complex datasets. mdpi.comyoutube.com Network-based approaches, for example, can be used to visualize the interconnectedness of the molecular changes and to pinpoint key regulatory hubs. youtube.com This integrated understanding can guide further experimental validation and accelerate the discovery of the biological function of novel compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.